N-(2-hydroxyphenyl)pyridine-3-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)-3-pyridinecarboxamide is an aromatic amide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Zhuravel et al. (2005) synthesized a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, showing significant antibacterial and antifungal activities, comparable or better than standard drugs. This suggests potential antimicrobial applications for N-(2-hydroxyphenyl)pyridine-3-carboxamide related compounds (Zhuravel, O., Kovalenko, S., Ivachtchenko, A., Balakin, K., & Kazmirchuk, V., 2005).
Crystal and Molecular Structure Analysis
- A study by Chen et al. (2011) synthesized and characterized the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, which has similarities to N-(2-hydroxyphenyl)pyridine-3-carboxamide. It highlights the importance of understanding the crystal structure for potential pharmaceutical applications (Chen, G., Tang, Y., Zhang, Q., Meng, M., & Hao, X., 2011).
Catalytic Activity in Metal Complexes
- A study by Kabanos et al. (1984) explored the properties of complexes formed with N-(2-aminophenyl)pyridine-2-carboxamide and various metals, demonstrating the potential for catalytic applications in chemical reactions (Kabanos, T., & Tsangaris, J., 1984).
Molecular Synthesis and Characterization
- Raminelli et al. (2006) reported on the regioselective synthesis of substituted 3-(2-hydroxyphenyl)pyridines, highlighting the versatile methods of synthesis for such compounds, which can be crucial for further pharmaceutical development (Raminelli, C., Liu, Z., & Larock, R., 2006).
Antiproliferative Activity in Cancer Research
- A study by Hung et al. (2014) on thieno[2,3-b]pyridines-2-carboxamides, related to N-(2-hydroxyphenyl)pyridine-3-carboxamide, showed notable antiproliferative activity against various cancer cell lines, suggesting potential use in cancer treatment (Hung, J., Arabshahi, H., Leung, E., Reynisson, J., & Barker, D., 2014).
properties
CAS RN |
5324-34-5 |
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Product Name |
N-(2-hydroxyphenyl)pyridine-3-carboxamide |
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)14-12(16)9-4-3-7-13-8-9/h1-8,15H,(H,14,16) |
InChI Key |
VUUAIJROGNUMQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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